4-Bromo-5-fluoro-2-nitro-N-propylaniline
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Overview
Description
4-Bromo-5-fluoro-2-nitro-N-propylaniline is an organic compound with the molecular formula C9H10BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, and nitro substituents on the aromatic ring, along with a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitro-N-propylaniline can be achieved through a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination and Fluorination: The nitroaniline intermediate is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. These reactions can be carried out using bromine and fluorine sources such as bromine water and fluorine gas or other fluorinating agents.
Alkylation: The final step involves the alkylation of the amino group with a propyl halide (e.g., propyl bromide) to form the N-propyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitro-N-propylaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Major Products
Reduction: 4-Bromo-5-fluoro-2-amino-N-propylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-5-fluoro-2-nitroso-N-propylaniline or this compound.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitro-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study the interactions of proteins and other biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitro-N-propylaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the nitro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the fluorine and propyl groups, making it less versatile in certain applications.
5-Fluoro-2-nitroaniline: Lacks the bromine and propyl groups, which can affect its reactivity and binding properties.
4-Bromo-5-fluoro-2-nitroaniline: Similar but lacks the N-propyl group, which can influence its solubility and biological activity.
Uniqueness
4-Bromo-5-fluoro-2-nitro-N-propylaniline is unique due to the combination of bromine, fluorine, nitro, and N-propyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitro-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c1-2-3-12-8-5-7(11)6(10)4-9(8)13(14)15/h4-5,12H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMCBZXPDHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681501 |
Source
|
Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-35-8 |
Source
|
Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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